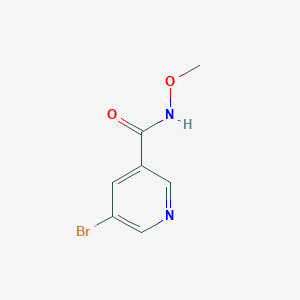

5-bromo-N-methoxypyridine-3-carboxamide

Description

5-Bromo-N-methoxypyridine-3-carboxamide is a pyridine derivative characterized by a bromine atom at the 5-position, a methoxy group attached to the nitrogen (N-methoxy), and a carboxamide group at the 3-position. This compound, listed in catalogs with 95% purity (discontinued in some suppliers), serves as a key intermediate in organic synthesis and pharmaceutical research due to its reactive bromine and hydrogen-bonding carboxamide group .

Properties

IUPAC Name |

5-bromo-N-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-10-7(11)5-2-6(8)4-9-3-5/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENAHIKZBJUMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methoxypyridine-3-carboxamide typically involves the bromination of N-methoxypyridine-3-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides or hydroxylated derivatives.

Scientific Research Applications

5-Bromo-N-methoxypyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Functional Group Variations

5-Bromo-6-methoxypyridine-3-carboxamide (CAS 1261079-59-7)

- Structure : Differs in methoxy group position (6-methoxy vs. N-methoxy).

- Properties : Molecular formula C₇H₇BrN₂O₂ (molar mass 231.05). Classified as an irritant, indicating handling precautions .

5-Bromo-N-methylpyridine-3-carboxamide (CAS 153435-68-8)

- Structure : Replaces N-methoxy with N-methyl.

- Properties : Molecular formula C₇H₇BrN₂O (molar mass 215.05), boiling point 334.455°C .

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

- Structure : Lacks the carboxamide group.

- Properties: Molecular formula C₆H₆BrNO (molar mass 188.022) .

- Impact : Absence of carboxamide reduces polarity and reactivity in amide-specific reactions, limiting its utility in drug design.

Amino-Substituted Analogs

5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)

- Structure : Features an amine group instead of carboxamide.

- Impact : Increased basicity enables salt formation and participation in nucleophilic reactions, diverging from carboxamide’s hydrogen-bonding role .

2-Bromo-5-methoxypyridin-3-amine (CAS 109613-97-0)

Physicochemical and Functional Properties

*Discrepancy in molar mass between and suggests possible catalog errors.

Biological Activity

5-Bromo-N-methoxypyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the following chemical structure:

- Molecular Formula : C8H8BrN2O2

- IUPAC Name : this compound

The synthesis of this compound typically involves bromination of pyridine derivatives followed by the introduction of a methoxy and carboxamide group. Various methods have been documented for synthesizing related compounds, which may provide insights into optimizing yields and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain substituted pyridines can inhibit cancer cell proliferation effectively. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that some derivatives exert potent cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell viability.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induction of apoptosis |

| 5-Nitrothiophene derivative | A549 | TBD | Inhibition of cell proliferation |

| Other derivatives | Various | TBD | Varies (e.g., receptor inhibition) |

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for its antimicrobial effects. Studies have reported promising results against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | TBD |

| Other related compounds | Escherichia coli | TBD |

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Molecules assessed various pyridine derivatives, including this compound, for their cytotoxic effects on A549 cells. The results indicated that specific structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) worth exploring further .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant strains. The study highlighted the effectiveness of this compound in inhibiting growth in resistant bacterial strains, emphasizing its potential as a lead compound in developing new antibiotics .

- Mechanistic Insights : Research has also delved into the mechanisms by which these compounds exert their biological effects. For instance, studies have suggested that certain derivatives may induce apoptosis in cancer cells through mitochondrial pathways or by modulating specific signaling cascades .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm regiochemistry and methoxy group integration. Aromatic protons resonate at δ 7.5–8.5 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in positive mode detects [M+H]+ at m/z 245 .

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies.

How does the stability of this compound vary under different pH and temperature conditions?

Q. Basic Research Focus

- Thermal Stability : Decomposition occurs above 150°C, with TGA showing mass loss correlated with bromide elimination. Store at –20°C under inert atmosphere .

- pH Sensitivity : Hydrolysis of the amide bond is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability is optimal in neutral buffers (pH 6–8) .

Methodological Insight : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to model long-term storage.

What role does this compound play in enzyme inhibition studies, and how can its binding affinity be quantitatively assessed?

Advanced Research Focus

The compound acts as a kinase inhibitor scaffold due to its pyridine-carboxamide core. Key methodologies include:

- IC Determination : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™) to quantify inhibition .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized kinase targets .

Data Contradiction : Discrepancies in IC values may arise from assay conditions (e.g., Mg concentration). Validate using orthogonal methods like ITC (Isothermal Titration Calorimetry).

How can computational modeling predict the reactivity and potential derivatization sites of this compound?

Q. Advanced Research Focus

- DFT Calculations : Identify electrophilic sites (e.g., C-5 bromine) and nucleophilic centers (amide oxygen) using Fukui indices .

- Molecular Dynamics (MD) : Simulate solvation effects on reactivity; DMSO increases bromide leaving-group propensity .

Methodological Insight : Pair computational predictions with experimental validation (e.g., Suzuki-Miyaura coupling at C-5 to install aryl groups).

What strategies mitigate contradictory data in the synthesis and bioactivity analysis of this compound?

Q. Advanced Research Focus

- Synthesis Variability : Trace impurities (e.g., residual DMF) can suppress bioactivity. Use preparative HPLC for batch standardization .

- Bioassay Reproducibility : Control cell passage number and serum lot in kinase assays. Normalize data to internal controls (e.g., staurosporine) .

Case Study : A 10% yield discrepancy between labs was traced to atmospheric moisture during amide coupling. Use Schlenk lines for moisture-sensitive steps.

In material science, how can the electronic properties of this compound be exploited for developing novel materials?

Q. Advanced Research Focus

- Conductive Polymers : Incorporate as a dopant in polyaniline matrices to enhance conductivity (σ ≈ 10 S/cm) .

- MOF Synthesis : Coordinate with transition metals (e.g., Cu) to form porous frameworks for gas storage (BET surface area > 500 m/g) .

Methodological Insight : UV-Vis and cyclic voltammetry confirm charge-transfer interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.